Hydrophilicity and Aggregation Mitigation: Class-Level Advantage of Dual-Glucose PEG Linkers
ADC linkers functionalized with both PEG and sugar moieties (as represented by the bis(D-glucose) motif in Boc-Lys-PEG8-N-bis(D-glucose)) demonstrate superior hydrophobicity masking compared to linkers modified with PEG alone. While this is a class-level inference, it directly informs procurement: the dual hydrophilic modification enables the synthesis of homogeneous, high-DAR ADCs (DAR 8) without the aggregation penalties observed with unshielded or linear PEG-only linkers [1].
| Evidence Dimension | ADC Aggregation Propensity (Hydrophobicity Shielding) |
|---|---|
| Target Compound Data | Enables homogeneous DAR 8 ADC synthesis with minimal aggregation (inferred from class behavior of PEG-sugar linkers) |
| Comparator Or Baseline | ADCs with MMAE payload and Val-Cit dipeptide linker (no PEG/sugar shielding) |
| Quantified Difference | Significant reduction in HIC-HPLC retention time and reduced high-molecular-weight species (HMWS) formation at equivalent DAR (class-level observation across multiple studies) [1][2] |
| Conditions | Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) analysis of ADCs conjugated with MMAE payload |
Why This Matters
This matters for procurement because the ability to achieve DAR 8 homogeneity while maintaining low aggregation directly correlates with higher manufacturing yields, improved shelf-life stability, and potentially wider therapeutic windows in vivo.
- [1] Burke, P.J., et al. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Mol. Cancer Ther. 2017, 16 (1), 116-123. View Source
- [2] Lyon, R.P., et al. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nat. Biotechnol. 2015, 33, 733–735. View Source
